2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide
Overview
Description
2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide is a complex organic compound that features a benzimidazole core, a brominated benzodioxole moiety, and a tert-butyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Brominated Benzodioxole Moiety: The brominated benzodioxole can be synthesized separately and then attached to the benzimidazole core via a thioether linkage. This step often involves the use of a base such as potassium carbonate and a suitable solvent like dimethylformamide.
Attachment of the tert-Butyl Acetamide Group: The final step involves the acylation of the benzimidazole derivative with tert-butyl acetamide using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.
Substitution: The bromine atom in the benzodioxole moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Derivatives with new substituents replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry: The benzimidazole core is known for its biological activity, including antiviral, anticancer, and antimicrobial properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The benzimidazole core can mimic nucleotides, allowing it to interfere with biological processes . The brominated benzodioxole moiety may enhance its binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-Bromo-1,3-benzodioxol-5-yl)methyl]cyclohexanone
- 2-((6-Bromo-1,3-benzodioxol-5-yl)methylene)malononitrile
- 4-(6-Bromo-1,3-benzodioxol-5-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylic acid
Uniqueness
What sets 2-(2-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-1H-benzimidazol-1-yl)-N-tert-butylacetamide apart is its combination of a benzimidazole core with a brominated benzodioxole moiety and a tert-butyl acetamide group. This unique structure may confer specific biological activities or chemical properties not found in similar compounds.
Properties
IUPAC Name |
2-[2-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]benzimidazol-1-yl]-N-tert-butylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O3S/c1-21(2,3)24-19(26)10-25-16-7-5-4-6-15(16)23-20(25)29-11-13-8-17-18(9-14(13)22)28-12-27-17/h4-9H,10-12H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIQZBZMHQGZMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C2=CC=CC=C2N=C1SCC3=CC4=C(C=C3Br)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115876 | |
Record name | 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889949-66-0 | |
Record name | 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889949-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(6-Bromo-1,3-benzodioxol-5-yl)methyl]thio]-N-(1,1-dimethylethyl)-1H-benzimidazole-1-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001115876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.